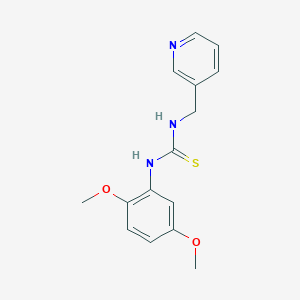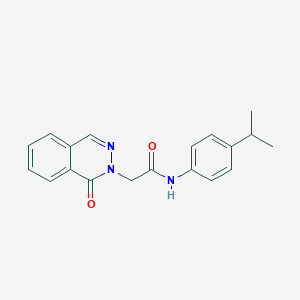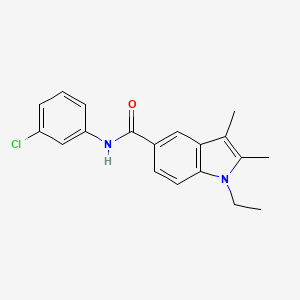
N-(1-ethyl-1H-benzimidazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1H-benzimidazol-2-yl)propanamide, also known as EBIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBIP is a benzimidazole derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to inhibit the formation of beta-amyloid plaques, which are believed to play a role in the disease.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-ethyl-1H-benzimidazol-2-yl)propanamide can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In vivo studies have shown that N-(1-ethyl-1H-benzimidazol-2-yl)propanamide can reduce inflammation, inhibit tumor growth, and improve cognitive function.
実験室実験の利点と制限
N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)propanamide. One area of research is the development of more efficient synthesis methods for N-(1-ethyl-1H-benzimidazol-2-yl)propanamide. Another area of research is the investigation of N-(1-ethyl-1H-benzimidazol-2-yl)propanamide's potential applications in other fields, such as energy storage and environmental remediation. Additionally, more studies are needed to fully understand the mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)propanamide and its potential use in treating various diseases.
合成法
N-(1-ethyl-1H-benzimidazol-2-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl chloroacetate to form ethyl 2-(1H-benzimidazol-2-yl)acetate. This intermediate is then reacted with 2-bromo-1-propanol to form N-(1-ethyl-1H-benzimidazol-2-yl)propanamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been shown to have insecticidal properties and can be used as a pesticide. In material science, N-(1-ethyl-1H-benzimidazol-2-yl)propanamide has been studied for its potential use in organic electronic devices.
特性
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-11(16)14-12-13-9-7-5-6-8-10(9)15(12)4-2/h5-8H,3-4H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAJQYQUCYXTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-benzimidazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)




![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)